molecular formula C17H18N2O3 B5674066 N-(2,6-diethylphenyl)-3-nitrobenzamide

N-(2,6-diethylphenyl)-3-nitrobenzamide

Cat. No. B5674066
M. Wt: 298.34 g/mol
InChI Key: NBGFAIQGKHOANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-3-nitrobenzamide, commonly known as Dinitolmide (DIMET), is a chemical compound that has been extensively studied for its application in scientific research. It is a yellow crystalline powder with a molecular formula of C15H16N2O3 and a molecular weight of 276.3 g/mol. This compound has been used in various research studies due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of Dinitolmide involves the inhibition of mitochondrial respiration. It targets the electron transport chain in the mitochondria, leading to the disruption of ATP synthesis and ultimately cell death. This mechanism of action has been found to be effective in preventing the growth of protozoa and cancer cells.
Biochemical and Physiological Effects:
Dinitolmide has been found to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Dinitolmide has also been found to modulate the immune response by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Dinitolmide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied for its application in scientific research. However, there are also limitations to its use. Dinitolmide has low solubility in water, which can make it difficult to administer in vivo. It also has a narrow therapeutic window, which can make it challenging to determine the optimal dosage for use in experiments.

Future Directions

There are several future directions for research on Dinitolmide. One area of interest is its potential application in the treatment of parasitic diseases. Further studies are needed to determine the efficacy of Dinitolmide in vivo and to optimize its dosage and administration. Another area of interest is its potential application in the treatment of cancer. Further studies are needed to determine the optimal conditions for the use of Dinitolmide in cancer treatment and to identify any potential side effects. Additionally, research is needed to explore the use of Dinitolmide in other areas of scientific research, such as immunology and microbiology.

Synthesis Methods

The synthesis of Dinitolmide involves the condensation of 2,6-diethylphenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using recrystallization techniques to obtain the pure compound.

Scientific Research Applications

Dinitolmide has been extensively studied for its application in scientific research. It has been used as a feed additive for poultry to prevent coccidiosis, a parasitic disease caused by protozoa. Dinitolmide has also been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2,6-diethylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-12-7-5-8-13(4-2)16(12)18-17(20)14-9-6-10-15(11-14)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFAIQGKHOANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Diethyl-3-nitrobenzanilide

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